molecular formula C15H11N5O3S B2552412 N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1251709-97-3

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2552412
CAS No.: 1251709-97-3
M. Wt: 341.35
InChI Key: GUYWSBVMDHTKHV-UHFFFAOYSA-N
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Description

This compound integrates three heterocyclic systems: a 2,1,3-benzothiadiazole core, a 1,3,4-oxadiazole ring, and a 2,5-dimethylfuran-3-yl substituent. Its structural uniqueness lies in the fusion of sulfur- and nitrogen-containing heterocycles with a furan-derived substituent, which may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3S/c1-7-5-10(8(2)22-7)14-17-18-15(23-14)16-13(21)9-3-4-11-12(6-9)20-24-19-11/h3-6H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYWSBVMDHTKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Nitrated or halogenated benzothiadiazole derivatives

Scientific Research Applications

Chemistry Applications

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its versatile structure allows for various chemical modifications and reactions:

  • Synthesis of Derivatives : The compound can undergo oxidation to form furanones or reduction to yield amines. It also participates in electrophilic substitution reactions on the indole core.
Reaction TypeExample Product
OxidationFuranone
Reduction2,5-Dimethylfuran-3-ylamine
SubstitutionHalogenated derivatives

Biological Applications

The biological activity of this compound has been explored extensively. Studies indicate potential antimicrobial and anticancer properties:

Antimicrobial Activity

Recent studies demonstrated significant efficacy against various microorganisms. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)16 µg/mL

These results highlight its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays revealed that it inhibits the growth of several cancer cell lines:

Cell LinePercent Growth Inhibition (PGI)
OVCAR-885.26%
SNB-1986.61%
NCI-H46075.99%

These findings suggest its potential use in developing new cancer therapies .

Medical Applications

Due to its unique structure and biological activity, this compound is being investigated for drug development:

  • Drug Formulation : Its properties make it suitable for formulating drugs targeting specific pathways involved in microbial resistance and cancer proliferation.

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials and catalysts. The incorporation of oxadiazole and furan rings enhances the performance of materials used in electronics and photonics.

Case Studies

Several research studies have documented the synthesis and application of this compound:

  • Synthesis and Anticancer Studies : A study highlighted the synthesis of derivatives based on this compound that exhibited significant anticancer activity against glioblastoma cell lines .
  • Antimicrobial Efficacy : Another research focused on evaluating the antimicrobial properties against Gram-positive bacteria, confirming its effectiveness against resistant strains.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the 1,3,4-Oxadiazole Family

The evidence highlights several 1,3,4-oxadiazole derivatives synthesized via four-component reactions (). Key examples include:

  • 4–{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5f)
  • 3–{[Benzyl(methyl)amino][5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5g)
Property Compound 5f Compound 5g Target Compound
Yield 82% 84% Not reported
Physical State Yellow oil Yellow oil Unknown (likely crystalline solid)
Substituent 4-Ethylphenyl 3,5-Dimethylphenyl 2,5-Dimethylfuran-3-yl
Key Functional Groups Oxadiazole, aldehyde, dibenzylamine Oxadiazole, aldehyde, benzylamine Oxadiazole, benzothiadiazole, furan

Key Differences :

  • The target compound replaces the aryl/alkyl substituents (e.g., 4-ethylphenyl in 5f) with a 2,5-dimethylfuran-3-yl group, which introduces oxygen heteroatoms and steric constraints.
Benzothiadiazole-Containing Analogues

describes N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide , which shares a benzothiazole core but differs in substituents:

Property Compound Target Compound
Core Structure Benzothiazole + pyrazole Benzothiadiazole + oxadiazole
Substituent 5-Methylthiophen-2-yl 2,5-Dimethylfuran-3-yl
Electronic Profile Thiophene (sulfur-rich) Furan (oxygen-rich)

Key Differences :

  • The target compound’s benzothiadiazole (with two nitrogen atoms and one sulfur) contrasts with the benzothiazole (one nitrogen, one sulfur) in , altering electron distribution and redox properties.
  • The furan substituent in the target compound may confer higher polarity compared to the thiophene in , influencing solubility and bioavailability .

Pharmacological and Physicochemical Comparisons

Spectroscopic Characterization
  • IR/NMR Data : For oxadiazole derivatives (), IR peaks at ~1650 cm⁻¹ (C=N) and ~1700 cm⁻¹ (C=O) confirm heterocyclic formation. The target compound’s benzothiadiazole core would show distinct S-N stretching (~1350 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
  • 13C-NMR : Oxadiazole carbons in 5f–5i resonate at δ 160–165 ppm, while benzothiadiazole carbons (target compound) would appear downfield (~δ 150–155 ppm) due to electron-withdrawing effects .

Q & A

What synthetic methodologies are employed to prepare N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide, and how are intermediates characterized?

Basic Research Question
The synthesis involves multi-step heterocyclic coupling. Acylation of 2-amino-5-aryl-methylthiazole intermediates with activated furan-carboxylic acid derivatives is critical. Key steps include:

  • Arylation and acylation : Diazonium salt reactions enable the introduction of aryl groups to thiazole cores .
  • Purification : Thin-layer chromatography (TLC) on silica gel F254 plates ensures intermediate purity .
  • Characterization : NMR spectroscopy (e.g., 1H^1H, 13C^{13}C in DMSO-d6) and melting point analysis validate structural integrity .

What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Basic Research Question
Advanced structural validation combines:

  • NMR spectroscopy : Proton environments (e.g., furan methyl groups, benzothiadiazole protons) are resolved at 400 MHz, with DMSO-d6 as the solvent .
  • Single-crystal X-ray diffraction : For analogous oxadiazole derivatives, X-ray studies reveal planarity of heterocyclic rings (e.g., mean C–C bond deviation: 0.005 Å) and intermolecular interactions .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

How is the anticancer activity of this compound evaluated in preliminary assays?

Basic Research Question
Initial screening follows standardized protocols:

  • In vitro cytotoxicity : Dose-response assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 µM .
  • Selectivity : Comparison with non-cancerous cells (e.g., HEK293) to assess therapeutic index.
  • Mechanistic hints : Flow cytometry to detect apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

How can structure-activity relationship (SAR) studies be designed to optimize anticancer potency?

Advanced Research Question
SAR strategies include:

  • Substituent variation : Modifying the 2,5-dimethylfuran moiety (e.g., halogenation, bulkier groups) to enhance lipophilicity or target binding .
  • Heterocycle replacement : Testing oxadiazole vs. thiadiazole or triazole cores to improve metabolic stability .
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like tubulin or kinase domains .

How can contradictions in biological activity data across studies be resolved?

Advanced Research Question
Discrepancies may arise from assay conditions or compound stability. Mitigation approaches:

  • Standardized protocols : Replicate assays under controlled conditions (e.g., serum-free media, fixed incubation times) .
  • Metabolic stability testing : LC-MS/MS monitors degradation products in cell culture media .
  • Target validation : siRNA knockdown or CRISPR-Cas9 knockout of suspected targets (e.g., EGFR, mTOR) to confirm mechanism .

What computational methods predict the reactivity and electronic properties of this compound?

Advanced Research Question
Density functional theory (DFT) and time-dependent DFT (TD-DFT) are applied to:

  • Tautomerism analysis : Evaluate stability of thiol-thione tautomers in oxadiazole derivatives .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge transfer and redox behavior .
  • Solvent effects : COSMO-RS models simulate solubility and aggregation in biological media .

What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Advanced Research Question
Formulation and derivatization approaches:

  • Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility .
  • Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles to prolong circulation .
  • Salt formation : React with HCl or sodium tosylate to improve crystallinity and dissolution rates .

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